4-(1-Hydroxycyclopentyl)phenol
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Overview
Description
4-(1-Hydroxycyclopentyl)phenol is an organic compound with the molecular formula C11H14O2 It consists of a phenol group substituted with a hydroxycyclopentyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Hydroxycyclopentyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxycyclopentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxycyclopentyl group can be reduced to form cyclopentyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopentyl derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
4-(1-Hydroxycyclopentyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxycyclopentyl)phenol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
4-(1-Hydroxycyclopentyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, used as a disinfectant and precursor to other chemicals.
4-Hydroxycyclohexylphenol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxycyclopentyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1-hydroxycyclopentyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,12-13H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCHPOJGRQGGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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